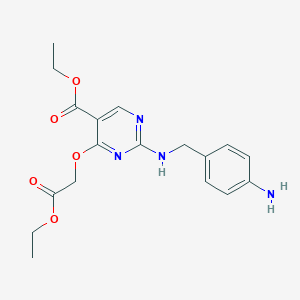

Ethyl 2-((4-aminobenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-((4-aminobenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-aminobenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, which undergoes nucleophilic substitution reactions.

Introduction of the Aminobenzyl Group: This step involves the reaction of the pyrimidine core with 4-aminobenzylamine under controlled conditions.

Esterification: The final step includes the esterification of the carboxylate group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-aminobenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-aminobenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-((4-aminophenyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate

- Ethyl 2-((4-methylbenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate

Uniqueness

Ethyl 2-((4-aminobenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its biological activity and chemical reactivity. The presence of the aminobenzyl group and the ethoxy-oxoethoxy moiety can confer distinct properties compared to other similar compounds.

Biological Activity

Ethyl 2-((4-aminobenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrimidine core substituted with an ethyl ester and an aminobenzyl group, which may influence its biological properties. The presence of the ethoxy and oxoethyl groups enhances its solubility and bioavailability, which are crucial for therapeutic efficacy.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as inhibitors of specific enzymes involved in cancer metabolism, such as isocitrate dehydrogenase (IDH) .

- Modulation of Gene Expression : Some studies suggest that related compounds can influence transcription factors like Oct3/4, which plays a critical role in maintaining pluripotency in stem cells .

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various pathogens, indicating potential applications in treating infections .

Anticancer Activity

This compound has shown promise in preclinical studies targeting specific cancer types characterized by mutations in IDH1/2. This compound's ability to inhibit cancer cell proliferation and induce apoptosis has been documented in cell line studies.

Antimicrobial Properties

Research on related thiazole and pyrimidine derivatives reveals significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A comparative study demonstrated the effectiveness of similar compounds against Staphylococcus aureus and Escherichia coli, showcasing their potential as antibacterial agents .

Case Studies

- Cancer Treatment : A study published in Nature reported the efficacy of a related compound in reducing tumor size in xenograft models of acute myeloid leukemia (AML). The compound was administered at varying doses, demonstrating a dose-dependent reduction in tumor volume .

- Antimicrobial Efficacy : In vitro tests showed that derivatives of this compound exhibited zones of inhibition ranging from 14 mm to 30 mm against common pathogens, with minimum inhibitory concentrations (MIC) highlighting their potency compared to standard antibiotics .

Research Findings Summary Table

Properties

Molecular Formula |

C18H22N4O5 |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

ethyl 2-[(4-aminophenyl)methylamino]-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C18H22N4O5/c1-3-25-15(23)11-27-16-14(17(24)26-4-2)10-21-18(22-16)20-9-12-5-7-13(19)8-6-12/h5-8,10H,3-4,9,11,19H2,1-2H3,(H,20,21,22) |

InChI Key |

CVRRPWPHPVBQPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=NC(=NC=C1C(=O)OCC)NCC2=CC=C(C=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.